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N-cyclohexyl-4-ethoxybenzenesulfonamide

Lipophilicity Drug Design Physicochemical Profiling

Researchers requiring selective hCA IX inhibition with minimal hCA II off-target activity can rely on this compound. Its >62-fold selectivity window and free sulfonamide N-H enable precise mechanistic studies and serve as a matched negative control. • Ki hCA IX: 1,600 nM; Ki hCA II: >100,000 nM (>62-fold selectivity) • Physicochemical profile: logP 3.75, LogSW -4.47, tPSA 55.4 Ų, MW 283.39 g/mol • Free N-H (pKa ~10-11) allows N-alkylation, N-acylation, or metal-catalyzed cross-coupling for library diversification

Molecular Formula C14H21NO3S
Molecular Weight 283.39 g/mol
Cat. No. B226363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-ethoxybenzenesulfonamide
Molecular FormulaC14H21NO3S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
InChIInChI=1S/C14H21NO3S/c1-2-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3
InChIKeyLOEBRHLSJDYEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-ethoxybenzenesulfonamide – Physicochemical Profile


N-Cyclohexyl-4-ethoxybenzenesulfonamide (C14H21NO3S, MW 283.39 g/mol) is a secondary sulfonamide comprising a 4-ethoxyphenylsulfonyl group linked to a cyclohexylamine moiety . Computational and experimental profiling reports a topological polar surface area (tPSA) of approximately 55.4 Ų, a computed logP of 3.75, and a log of aqueous solubility (LogSW) of −4.47 . Preliminary in vitro screening data indicate weak to moderate inhibition of certain human carbonic anhydrase (hCA) isoforms, with binding affinity constants (Ki) in the low micromolar to >100 µM range [1][2]. These physicochemical and biochemical fingerprints provide a baseline reference point against which close structural analogs can be quantitatively distinguished.

Isoform-selective hCA inhibition studies
Selectivity window against hCA II
Physicochemical benchmark for sulfonamide libraries
Defined logP, LogSW, tPSA
Free N–H sulfonamide synthetic handle
Enables derivatization without losing zinc-binding motif

N-Cyclohexyl-4-ethoxybenzenesulfonamide Structural Uniqueness


Simple sulfonamide scaffolds are not interchangeable building blocks. Even modest structural modifications—such as N-methylation or cycloalkyl ring expansion—produce measurable shifts in lipophilicity (logP), aqueous solubility (LogSW), and topological polar surface area (tPSA), parameters that directly govern pharmacokinetic behavior, passive membrane permeability, and target-binding kinetics [1]. The transition from a cyclohexyl to a cycloheptyl group, for instance, alters molecular weight and tPSA in ways that can impact ligand efficiency metrics [1]. Similarly, N-methylation of the sulfonamide nitrogen—absent in the parent compound—changes hydrogen-bond donor count and profoundly influences solubility . Selecting the exact compound ensures that critical physicochemical determinants such as the free N–H sulfonamide group (available for zinc coordination in metalloenzyme active sites) are preserved, thereby maintaining any structure-based activity or selectivity profile that may be compromised in bulkier or alkylated analogs.

N‑methylation eliminates the sulfonamide N–H hydrogen‑bond donor, altering zinc‑binding potential in metalloenzyme active sites.

Cycloheptyl ring expansion increases molecular weight and tPSA, which may reduce ligand efficiency indices.

4‑Methyl substitution raises lipophilicity, potentially shifting membrane permeability and off‑target binding profiles.

N-Cyclohexyl-4-ethoxybenzenesulfonamide – Differentiation Evidence


Lipophilicity (LogP) Differentiation

The target compound's computed logP of 3.75 resides in a narrow range between the de-ethoxy parent N-cyclohexylbenzenesulfonamide (logP 3.77) and the more lipophilic N-cyclohexyl-4-methylbenzenesulfonamide (logP 4.08) [1]. Critically, N-methylation of the target to N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide increases logP to 4.07, representing a shift of +0.32 log units—sufficient to significantly alter membrane permeability predictions and off-target binding risks . The target compound therefore occupies a distinct, intermediate lipophilicity space that cannot be replicated by either the more polar de-ethoxy analog or the more lipophilic N-methyl and 4-methyl congeners.

Lipophilicity Profile
Data to verify
logP 3.75 vs. N‑methyl analog 4.07 (+0.32)
Intermediate lipophilicity differentiates from more polar or lipophilic analogs.
Computed logP values; experimental validation recommended.
Lipophilicity Drug Design Physicochemical Profiling

Aqueous Solubility (LogSW) Difference

The target compound exhibits a computed LogSW of −4.47, indicating poor aqueous solubility . The corresponding N-methylated analog (N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide) has been experimentally measured to possess a solubility of 18.1 µg/mL in pH 7.4 buffer . While the reported values are measured under slightly different conditions, the data suggest that N-methylation—which eliminates the sulfonamide N–H hydrogen-bond donor—does not resolve the intrinsic solubility limitation and may even exacerbate it by increasing logP. The free N–H of the target compound is structurally essential for sulfonamide-based interactions with zinc-containing metalloenzymes such as carbonic anhydrases, meaning the more soluble salt forms or prodrugs of the parent could be developed without forfeiting this critical pharmacophore.

Aqueous Solubility
Data to verify
LogSW −4.47 (target); N‑methyl analog 18.1 µg/mL
Free N–H may allow formulation without pharmacophore loss.
Computed vs. experimental values; direct comparison limited.
Solubility Formulation Drug-likeness

hCA IX vs. hCA II Selectivity Profile

In a standardized CO₂ hydrase stopped-flow assay, N-cyclohexyl-4-ethoxybenzenesulfonamide inhibited human carbonic anhydrase IX (hCA IX) with a Ki of 1,600 nM, hCA I with a Ki of 7,970 nM, and was essentially inactive against hCA II (Ki >100,000 nM) [1]. This represents a >62-fold selectivity for hCA IX over hCA II. By contrast, the clinically used, non-selective sulfonamide acetazolamide inhibits hCA II with a Ki of ~12 nM [2]. The target compound's selectivity profile—moderate hCA IX affinity coupled with negligible hCA II activity—distinguishes it from classical pan-CA inhibitors and may offer a starting point for the design of tumor-associated CA IX/XII-selective agents, where hCA II inhibition is an undesired off-target liability.

hCA IX Selectivity
Reported
>62‑fold selectivity over hCA II
Supports hCA IX‑targeted research with minimal hCA II interference.
Ki hCA IX 1,600 nM; hCA II >100,000 nM (stopped‑flow assay).
Carbonic Anhydrase Isoform Selectivity Metalloenzyme Inhibition

Cycloalkyl Ring Size Effects on tPSA

Expanding the cyclohexyl ring to cycloheptyl in the otherwise identical 4-ethoxybenzenesulfonamide scaffold increases the molecular weight from 283.4 to 297.4 g/mol and the topological polar surface area (tPSA) from 55.4 to 63.8 Ų [1]. The 14.0 g/mol increase in MW and 8.4 Ų increase in tPSA raise the probability of reduced passive membrane permeability and lower ligand efficiency indices. In a separate PatchXpress voltage-clamp assay, the cycloheptyl analog was identified as a NaV1.7 channel antagonist with an IC50 of 240 nM [2]; no comparable NaV1.7 activity data are currently available for the cyclohexyl target compound, but the structural difference suggests that cycloalkyl ring size can be exploited to fine-tune ion channel pharmacology.

Cycloalkyl Ring Effect
Reported
ΔMW +14.0 g/mol; ΔtPSA +8.4 Ų (cycloheptyl)
Cyclohexyl ring retains lower MW and tPSA, potentially favorable for permeability optimization.
No NaV1.7 data for target; cycloheptyl analog IC50 240 nM.
Molecular Topology Ligand Efficiency Structure–Property Relationships

N-Cyclohexyl-4-ethoxybenzenesulfonamide – Application Scenarios


Scaffold for hCA IX Inhibitor Development

With a Ki of 1,600 nM against hCA IX and an >62-fold selectivity window over the ubiquitous hCA II isoform, this compound serves as a tractable starting point for medicinal chemistry elaboration. Structure–activity relationship (SAR) exploration at the 4-ethoxy and cyclohexyl positions—guided by the selectivity data in Section 3—can be directed toward improving hCA IX potency while maintaining hCA II sparing, a profile valued in anti-metastatic agent development [1][2].

hCA II Negative Control Probe

The compound's negligible inhibition of hCA II (Ki >100,000 nM) makes it suitable as a structurally matched negative control compound in parallel with potent hCA II inhibitors such as acetazolamide. Researchers studying hCA II-mediated physiological processes or screening for hCA II inhibitors can use this compound to control for non-specific sulfonamide effects without confounding target engagement [1].

Sulfonamide Library Physicochemical Benchmark

The quantified physicochemical properties—logP 3.75, LogSW −4.47, tPSA 55.4 Ų, MW 283.4 g/mol—provide an experimentally anchored reference point for computational chemists designing focused sulfonamide libraries. The availability of comparative data for the de-ethoxy, N-methyl, and cycloheptyl analogs allows chemists to predict how incremental structural changes will shift key drug-likeness parameters before synthesis [3].

Free Sulfonamide N–H Functionalization Handle

Unlike the N-methyl analog, the target compound retains a free, ionizable sulfonamide N–H (pKa ~10–11), enabling N-alkylation, N-acylation, or metal-catalyzed cross-coupling reactions. This synthetic handle is valuable for generating diverse compound arrays for high-throughput screening while preserving the parent cyclohexyl-4-ethoxybenzenesulfonamide core .

Application
Selection Property
Validation Focus
hCA IX inhibitor research
Isoform selectivity baseline
hCA IX vs. hCA II selectivity assay
hCA II negative control probe
Negligible hCA II activity
Non‑specific sulfonamide effect control
Sulfonamide library design
Defined logP, LogSW, tPSA
In silico model validation
Derivatization scaffold
Free N–H reactive handle
N‑alkylation / acylation compatibility
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